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Chloroendic anhydride

flame retardant halogen content unsaturated polyester

Formulators requiring non-leaching flame retardancy face limited options-most additive systems migrate or degrade. Chlorendic anhydride (CAS 115-27-5) solves this via covalent incorporation into polyester, epoxy, and polyurethane backbones. • LOI 25.8 (unfilled) to 41.2 (with Sb₂O₃)-meets ASTM E84/UL-94 • Epoxy HDT ≈180°C for high-temp electrical & aerospace applications • 50% smoke reduction with 2 phr ZHS synergist for mass transit compliance Supplied as white crystalline powder, ≥95% purity. Bulk & R&D quantities available.

Molecular Formula C9H2Cl6O3
Molecular Weight 370.8 g/mol
Cat. No. B7798086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroendic anhydride
Molecular FormulaC9H2Cl6O3
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+
InChIKeyFLBJFXNAEMSXGL-SBUZQEQSSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroendic Anhydride Technical Baseline


Chloroendic anhydride (also designated chlorendic anhydride, HET anhydride, or hexachloroendomethylenetetrahydrophthalic anhydride) is a highly chlorinated bicyclic anhydride with the molecular formula C₉H₂Cl₆O₃ and a molecular weight of 370.81 g·mol⁻¹ [1]. It is synthesized via a Diels–Alder cycloaddition between maleic anhydride and hexachlorocyclopentadiene [2]. The compound contains a theoretical chlorine content of 57.36% by weight [1] and functions as a reactive flame retardant and epoxy curing agent, covalently incorporating into unsaturated polyester, epoxy, and polyurethane resin backbones . Its melting point ranges from 231–240 °C (technical grade) to 240–241 °C (pure) [2], and it is supplied as a white crystalline powder with typical commercial purities of 95–97% .

Reactive flame-retardant anhydride for polyester and epoxy backbone incorporation
High halogen loading supports efficient flame-retardancy formulation
Enables high-thermal epoxy curing (HDT context) for electrical and composite applications
Covalent, non-leaching flame retardancy for long-term durability in harsh environments

Differentiation vs. Halogenated Anhydrides


Chloroendic anhydride cannot be simply interchanged with other halogenated anhydrides—such as tetrachlorophthalic anhydride (TCPA), tetrabromophthalic anhydride (TBPA), or chlorendic acid—because each delivers a distinct balance of halogen loading, thermal performance, flame-retardant mechanism, and hydrolytic stability. The compound's chlorine content (57.36% theoretical [1]) exceeds that of TCPA (49.6% Cl [2]) and, unlike chlorendic acid, the anhydride form is the reactive species required for direct covalent incorporation into polyester and epoxy backbones . Moreover, chloroendic anhydride-based polyester resins exhibit a vapour-phase flame-retardant mechanism distinct from the condensed-phase mechanism of dibromoneopentyl glycol (DBNPG) systems, which directly impacts smoke-suppressant synergist selection and fire-performance outcomes [3]. The quantitative evidence below demonstrates why interchangeability is not supported by empirical data.

Halogen loading mismatch
Other halogenated anhydrides (TCPA, TBPA) deliver different chlorine/bromine content, altering flame-retardant efficiency per unit mass and formulation balance.
Reactive form required
Chlorendic acid cannot directly covalently incorporate into polyester/epoxy without conversion; the anhydride is the reactive species for backbone integration.
Flame-retardant mechanism differs
Chloroendic anhydride-based systems operate primarily via vapour-phase inhibition, unlike condensed-phase DBNPG systems, impacting smoke-suppressant selection and fire-test outcomes.

Differential Performance Evidence


Chlorine Loading vs. TCPA

Chloroendic anhydride delivers a substantially higher flame-retardant element loading on a weight basis than the closest chlorinated aromatic anhydride competitor, tetrachlorophthalic anhydride (TCPA). The theoretical chlorine content of chloroendic anhydride is 57.36% [1], derived from its six chlorine atoms per molecule (C₉H₂Cl₆O₃, MW 370.81). In contrast, TCPA (C₈Cl₄O₃, MW 285.89) contains four chlorine atoms corresponding to a chlorine content of 49.6% [2]. This represents an absolute increase of approximately 7.8 percentage points in chlorine mass fraction—a 15.6% relative increase in halogen loading per unit mass of flame-retardant compound incorporated.

Chlorine Loading vs TCPA
Head-to-head
57.36% Cl (chloroendic anhydride) vs 49.6% Cl (TCPA); absolute +7.8 pp, relative +15.6% per unit mass
Supports halogen-efficiency selection
Theoretical composition basis; may reduce loading to meet flame-retardancy targets
flame retardant halogen content unsaturated polyester reactive flame retardant chlorinated anhydride

Heat Distortion vs. Non-Halogenated Anhydrides

Epoxy resins cured with chloroendic anhydride attain a heat distortion temperature (HDT) of approximately 180 °C [1], a value that places it among the highest-performing anhydride curing agents evaluated in the foundational comparative study by Ehlers (1960). That study ranked pyromellitic dianhydride as the top performer, followed by maleic anhydride, with chloroendic anhydride described as giving 'fast curing and high heat distortion'—substantially exceeding the HDT values achievable with standard non-halogenated anhydrides such as phthalic anhydride or hexahydrophthalic anhydride [2]. However, the same study noted that chloroendic anhydride-cured systems exhibit lower ageing stability compared to maleic anhydride-cured analogs, a trade-off that must be factored into application-specific procurement decisions [2].

HDT (Epoxy Curing)
Class-level inference
Approximately 180°C; ranked among the higher-performing anhydride hardeners (Ehlers, 1960)
Supports thermal-stability context
Long-term ageing stability trade-off noted in literature
epoxy curing agent heat distortion temperature thermal stability anhydride hardener high-temperature performance

Limiting Oxygen Index vs. Non-Halogenated Polyester

In a direct comparative study within a single patent disclosure, a styrenated unsaturated polyester resin formulated with chloroendic anhydride as the saturated acid component (commercial reference: Hetron 92) achieved a Limiting Oxygen Index (LOI) of 25.8, compared to an LOI of 18.9 for an otherwise analogous non-halogenated polyester based on isophthalic acid (Dion 6421) [1]. This represents an absolute LOI increase of 6.9 percentage points—a 36.5% relative improvement. When further formulated with antimony oxide synergist in a glass-mat laminate, the chloroendic anhydride-based system reached an LOI of 41.2, demonstrating its capacity to meet stringent flame-retardancy specifications [1].

LOI (Polyester Resin)
Head-to-head
LOI 25.8 (chloroendic anhydride-based) vs 18.9 (non-halogenated); 41.2 with antimony oxide synergist
Supports flame-retardancy selection
Patent-based comparison; ASTM D2863, unfilled casting
limiting oxygen index LOI unsaturated polyester flame retardancy Hetron 92

Hydrolytic Stability vs. Chlorendic Acid

Chloroendic anhydride is intrinsically moisture-sensitive: in aqueous solution, it undergoes rapid hydrolysis to chlorendic acid with a half-life of approximately one hour [1]. This sensitivity has direct consequences for commercial product specifications—standard grades are supplied at 95–97% purity and may contain up to 3% chlorendic acid as a hydrolytic impurity . In contrast, chlorendic acid (CAS 115-28-6) is the hydrolytically stable end-product and can be supplied at higher purity; however, the acid form lacks the reactive anhydride functionality required for direct covalent incorporation into polyester and epoxy resin backbones via esterification or curing reactions without an additional dehydration step [2]. The chlorine content of chlorendic acid (54.70% theoretical [3]) is also lower than that of the anhydride (57.36% [4]), making the anhydride the more efficient halogen-delivery vehicle on a per-kilogram basis.

Hydrolytic Stability
Cross-study comparable
Anhydride: aqueous half-life ~1 h, Cl 57.36%; Acid: hydrolytically stable, Cl 54.70%
Supports form-selection context
Trade-off: reactivity vs storage stability and halogen payload
hydrolysis shelf life purity specification chlorendic acid moisture sensitivity

Smoke Suppression with ZHS vs. DBNPG

In a direct comparative study by Cusack et al. (1991), zinc hydroxystannate (ZHS) was evaluated as a smoke and toxic gas suppressant in unsaturated polyester resins containing either chloroendic anhydride (CA, 28% Cl loading) or dibromoneopentyl glycol (DBNPG, 10% Br loading). At an identical 2 phr ZHS incorporation level, the CA-based system exhibited markedly superior smoke and carbon monoxide suppression: smoke emission was reduced by approximately 50% and CO emission by approximately 80%, compared to reductions of only 20% (smoke) and 25% (CO) in the DBNPG formulation [1]. Both systems achieved self-extinguishing behavior in the UL-94 vertical burn test at these loadings [1]. Mechanistic analysis further revealed that the flame-retardant action in the CA/ZHS system proceeds almost exclusively via the vapour phase, whereas the DBNPG/ZHS system involves both condensed and vapour phase mechanisms [1].

Smoke/CO Reduction
Head-to-head
CA/ZHS: ~50% smoke reduction, ~80% CO reduction; DBNPG/ZHS: ~20% smoke, ~25% CO (both UL-94 V-0)
Supports smoke-suppression review
2 phr ZHS; vapour-phase mechanism dominant in CA system
smoke suppression zinc hydroxystannate ZHS carbon monoxide UL-94 halogenated polyester

Reactive Flame Retardant Permanence

Chloroendic anhydride belongs to the class of reactive flame retardants: it covalently bonds into the polymer backbone during polyester polycondensation or epoxy curing, in contrast to additive flame retardants that are physically dispersed without chemical attachment . This covalent incorporation confers permanent, non-leaching flame retardancy that persists through the service life of the material and withstands solvent extraction, water immersion, and thermal ageing . Commercial formulations based on chloroendic anhydride have been qualified under U.S. military specification Mil-R-21417 for Navy ship coatings, precisely because of the permanence of the flame-retardant effect in demanding marine environments . Additive flame retardants, by comparison, can migrate to the surface, leach into the environment, or be depleted during cleaning and weathering, potentially compromising long-term fire performance.

Reactive Permanence
Class-level inference
Covalent backbone incorporation; non-leaching; Mil-R-21417 qualification for marine coatings
Supports permanence-context selection
Source-specific review recommended; long-term durability in aggressive environments reported
reactive flame retardant additive flame retardant covalent incorporation non-leaching polymer backbone

Chloroendic Anhydride Applications


Flame-Retardant Composites for Marine & Electrical

The LOI advantage of chloroendic anhydride-based polyester resins (LOI 25.8 unfilled, 41.2 with Sb₂O₃ synergist ) over non-halogenated alternatives (LOI 18.9 ) directly supports selection for glass-reinforced composite applications requiring ASTM E84 or UL-94 compliance. Formulators can calculate the precise resin loading required to meet flame-spread thresholds using the quantified LOI differential. The reactive covalent incorporation ensures permanent flame retardancy that does not leach during water exposure—critical for boat hulls, construction panels, and outdoor electrical housings [1].

High-Heat Epoxy Encapsulation and Laminates

Epoxy systems cured with chloroendic anhydride achieve HDT values of approximately 180 °C , substantially exceeding the capability of conventional non-halogenated anhydride hardeners [1]. This performance profile makes chloroendic anhydride the procurement choice for electrical laminates, potting compounds, and encapsulation formulations that must maintain dimensional stability and dielectric integrity at elevated operating temperatures, such as in aerospace, automotive under-hood, and industrial motor applications. Formulators should note the trade-off in long-term ageing stability [1] and factor this into life-cycle specifications.

Low-Smoke Polyester Formulations for Enclosed Spaces

The demonstrated 50% smoke reduction and 80% CO reduction achieved with 2 phr ZHS in chloroendic anhydride-based polyester—vs. only 20% smoke and 25% CO reduction in DBNPG-based systems —provides quantitative justification for selecting chloroendic anhydride as the halogen source when formulating resins for mass transit interiors, ship compartments, and building applications governed by smoke toxicity regulations. The vapour-phase flame-retardant mechanism of CA/ZHS guides further synergist optimization.

Corrosion and Flame Retardancy for Process Equipment

Chloroendic anhydride-based polyester and epoxy systems are specified for piping, tanks, scrubbers, and ductwork in chemical, fertilizer, and pulp industries because the compound delivers the rare combination of intrinsic flame retardancy (LOI 25.8+ [1]) and corrosion resistance in aggressive chemical environments. The theoretical chlorine content of 57.36% [2] and the permanent, non-leaching nature of the covalently bound flame retardant ensure that fire protection is maintained even after prolonged exposure to corrosive media, unlike additive flame-retardant systems that may be extracted or degraded.

Application
Selection Property
Validation Focus
Flame-retardant composites (marine/electrical)
Halogen loading and LOI profile
LOI and flammability compliance review
High-heat epoxy encapsulation and laminates
Heat distortion temperature performance
HDT specification and ageing stability review
Low-smoke polyester (enclosed spaces)
Smoke/CO suppression with ZHS synergist
Smoke-toxicity compliance review
Corrosion-resistant FR process equipment
Halogen content and corrosion resistance
Long-term non-leaching and chemical resistance review
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